molecular formula C18H14N4O3S B11105435 (5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one

(5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11105435
M. Wt: 366.4 g/mol
InChI Key: WQFXMBBDKDFVAK-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, a phenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the triazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclohexenone Formation: The cyclohexenone core can be synthesized via an aldol condensation reaction followed by dehydration.

    Attachment of Phenyl and Thienyl Groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The phenyl and thienyl groups can be modified through various coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

    Coupling: Palladium catalysts, boronic acids.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Triazoles: From nucleophilic substitution reactions.

    Modified Phenyl and Thienyl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can serve as a building block for more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in studying enzyme mechanisms and protein interactions.

Medicine

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties.

    Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.

Industry

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE would depend on its specific application. For instance, in drug development, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the triazole ring can bind to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-6-(1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE: Lacks the nitro group.

    (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-2-CYCLOHEXEN-1-ONE: Lacks the thienyl group.

    (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE: Lacks the phenyl group.

Uniqueness

The presence of both the nitro group and the triazole ring in (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE makes it unique compared to similar compounds

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(5R,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C18H14N4O3S/c23-15-10-13(16-7-4-8-26-16)9-14(12-5-2-1-3-6-12)17(15)21-11-19-18(20-21)22(24)25/h1-8,10-11,14,17H,9H2/t14-,17-/m1/s1

InChI Key

WQFXMBBDKDFVAK-RHSMWYFYSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.